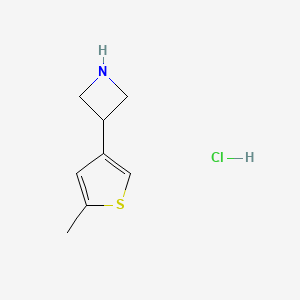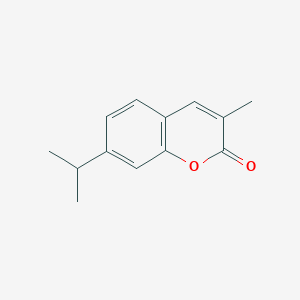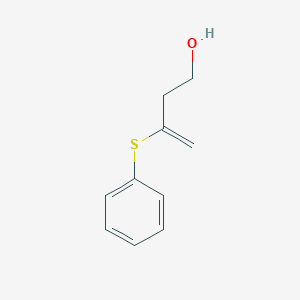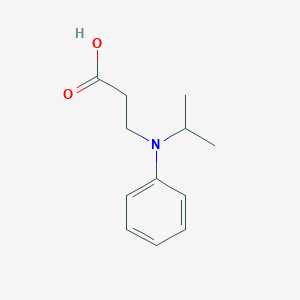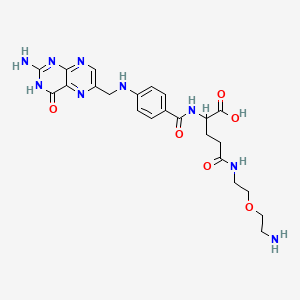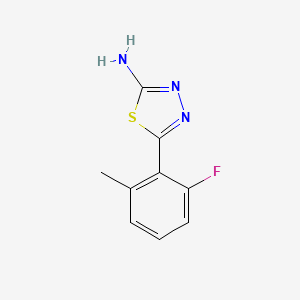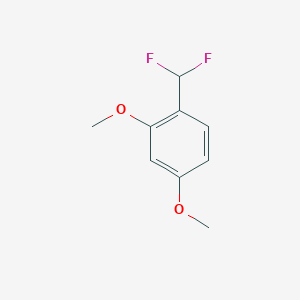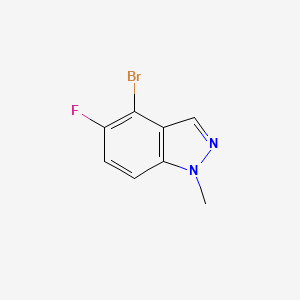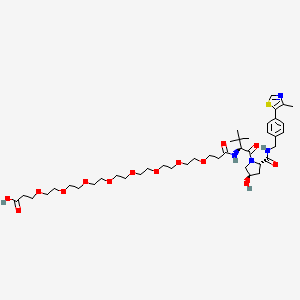
(S, R, S)-AHPC-PEG8-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S, R, S)-AHPC-PEG8-acid is a complex organic compound characterized by its unique stereochemistry, which includes three chiral centers. This compound is part of a class of molecules known for their potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of polyethylene glycol (PEG) in its structure enhances its solubility and biocompatibility, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S, R, S)-AHPC-PEG8-acid typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of the PEG chain and the final acidification step. The synthetic route may include:
Formation of the Core Structure: This step involves the use of chiral catalysts to ensure the correct stereochemistry at each chiral center.
Acidification: The final step involves the conversion of the intermediate compound to the acid form using acidic reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as crystallization and chromatography to obtain the final product with high stereochemical purity.
化学反応の分析
Types of Reactions
(S, R, S)-AHPC-PEG8-acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(S, R, S)-AHPC-PEG8-acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein-ligand interactions due to its biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems, owing to its PEGylated structure which enhances solubility and reduces immunogenicity.
Industry: Utilized in the development of new materials with specific properties, such as hydrogels and nanocomposites.
作用機序
The mechanism of action of (S, R, S)-AHPC-PEG8-acid involves its interaction with specific molecular targets, such as enzymes or receptors. The PEG chain enhances its solubility and allows it to penetrate biological membranes more effectively. The stereochemistry of the compound ensures that it binds selectively to its target, triggering a cascade of biochemical reactions that result in the desired effect.
類似化合物との比較
Similar Compounds
(R, S, R)-AHPC-PEG8-acid: Differing in the stereochemistry at the chiral centers.
(S, S, S)-AHPC-PEG8-acid: Another stereoisomer with different biological activity.
PEGylated Amino Acids: Compounds with similar PEG chains but different core structures.
Uniqueness
(S, R, S)-AHPC-PEG8-acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. The presence of the PEG chain enhances its solubility and biocompatibility, making it more suitable for applications in drug delivery and biological research compared to its non-PEGylated counterparts.
特性
分子式 |
C42H66N4O14S |
|---|---|
分子量 |
883.1 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C42H66N4O14S/c1-31-38(61-30-44-31)33-7-5-32(6-8-33)28-43-40(51)35-27-34(47)29-46(35)41(52)39(42(2,3)4)45-36(48)9-11-53-13-15-55-17-19-57-21-23-59-25-26-60-24-22-58-20-18-56-16-14-54-12-10-37(49)50/h5-8,30,34-35,39,47H,9-29H2,1-4H3,(H,43,51)(H,45,48)(H,49,50)/t34-,35+,39-/m1/s1 |
InChIキー |
MAFLHYFCKNXQSC-YIYQUBJESA-N |
異性体SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)O |
正規SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



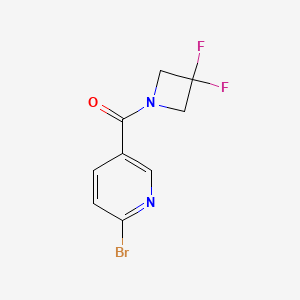
![3-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B15337441.png)
![5-Amino-2-hydroxy-N-[1-(1-naphthyl)ethyl]benzamide](/img/structure/B15337445.png)
